[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Overview
Description
SB-616234-A is a selective and orally bioavailable antagonist of the 5-hydroxytryptamine 1B receptor. This compound exhibits anxiolytic and antidepressant activities, making it a valuable tool in neurochemical and behavioral studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-616234-A involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving piperazine and indole derivatives .
Industrial Production Methods
Industrial production methods for SB-616234-A are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
SB-616234-A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SB-616234-A .
Scientific Research Applications
SB-616234-A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine receptors.
Biology: Employed in neurochemical studies to understand the role of 5-hydroxytryptamine 1B receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and depression.
Industry: Utilized in the development of new pharmacological agents targeting 5-hydroxytryptamine receptors
Mechanism of Action
SB-616234-A exerts its effects by selectively antagonizing the 5-hydroxytryptamine 1B receptor. This receptor is involved in the modulation of neurotransmitter release, and its inhibition by SB-616234-A leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is associated with anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
SB-236057-A: A selective 5-hydroxytryptamine 1B receptor inverse agonist that increases extracellular serotonin levels.
Uniqueness
SB-616234-A is unique due to its high selectivity and oral bioavailability. It exhibits a favorable pharmacokinetic profile and has been shown to produce dose-related anxiolytic effects in various animal models .
Properties
IUPAC Name |
[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWVEPYFVFBHQR-XKFLBXONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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